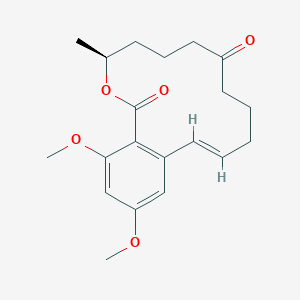
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Sulfasalazine, is a sulfonamide drug that is commonly used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The drug is composed of two components: sulfapyridine and 5-aminosalicylic acid. The two components work together to reduce inflammation in the body. Sulfasalazine has been used for more than 60 years and has been found to be effective in the treatment of IBD and RA.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is not fully understood. However, it is believed that the drug works by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1). 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee also inhibits the activity of enzymes that are involved in the production of prostaglandins, which are known to be involved in inflammation.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been found to have a number of biochemical and physiological effects. The drug has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been found to inhibit the activity of enzymes that are involved in the production of prostaglandins. These effects result in a reduction in inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments. The drug is readily available and is relatively inexpensive. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is also easy to administer and has a well-established safety profile. However, there are some limitations to the use of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee in lab experiments. The drug has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body. In addition, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee can have variable effects on different cell types, which can make it difficult to interpret results from lab experiments.
Orientations Futures
There are a number of future directions for research on 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic targets for 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. Finally, research is needed to better understand the mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee and its effects on different cell types. This information could lead to the development of new drugs that are more effective in the treatment of inflammatory conditions.
Conclusion
In conclusion, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is a sulfonamide drug that is commonly used in the treatment of IBD and RA. The drug has a well-established safety profile and has been found to be effective in reducing inflammation in the body. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments, but there are also some limitations to its use. Future research is needed to develop new formulations of the drug and to identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee involves the reaction of sulfapyridine and 5-aminosalicylic acid. The reaction is carried out in the presence of a catalyst, which is usually sodium hydroxide. The reaction takes place in a solvent, which is usually water or ethanol. The reaction mixture is then filtered, and the resulting solid is washed with water and dried.
Applications De Recherche Scientifique
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been extensively studied for its therapeutic effects in the treatment of IBD and RA. The drug has been found to be effective in reducing inflammation in the body and improving symptoms of these diseases. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and ankylosing spondylitis.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-3-4-12(2)14(9-11)19(17,18)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3 |
Clé InChI |
BGQCREKJUBZZAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



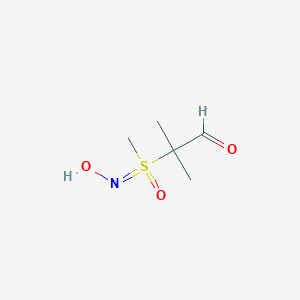
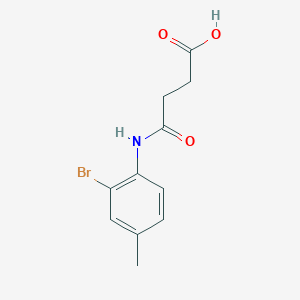
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

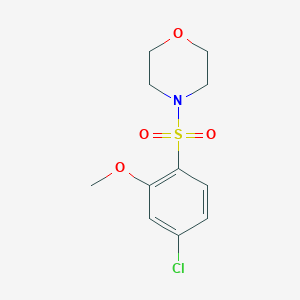
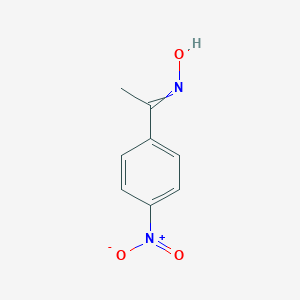
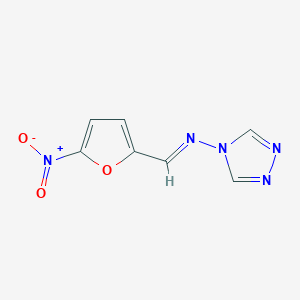

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)

